molecular formula C10H9NO4 B2884824 2-(2-Hydroxyethoxy)isoindoline-1,3-dione CAS No. 32380-69-1

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Cat. No.: B2884824
CAS No.: 32380-69-1
M. Wt: 207.185
InChI Key: DOSUQMBAMQLTFF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It has a molecular weight of 235.24 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. These reactants are dissolved in toluene and the resulting solution is heated under reflux for 6 hours with a Dean-Stark apparatus .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO4 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 412.0±25.0 °C at 760 mmHg, and a flash point of 203.0±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

2-(2-Hydroxyethoxy)isoindoline-1,3-dione and its derivatives have been the focus of synthesis and structural characterization studies. These compounds, thanks to their unique structural framework, have been synthesized through various chemical reactions, with their structures confirmed using spectroscopic methods. For instance, a derivative of isoindoline-1,3-dione was characterized using 1D and 2D NMR spectroscopy, demonstrating the correlation between neighboring protons and adjacent carbons, thus confirming the compound's identity (Dioukhane et al., 2021).

Material Science Applications

Isoindoline-1,3-dione derivatives have been applied in material science, particularly in corrosion resistance. Phthalimide-functionalized benzoxazine monomers derived from isoindoline-1,3-dione showed significant corrosion resistance on mild steel, highlighting their potential in protective coatings (Aly et al., 2020).

Pharmaceutical Research

In the realm of pharmaceutical research, isoindoline-1,3-dione derivatives have been explored for their biological activities. Compounds based on this scaffold have been investigated for their potential as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain, showcasing novel selective inhibitors that might contribute to antiviral therapy (Billamboz et al., 2011). Another study synthesized and evaluated isoindoline-1,3-dione derivatives as AChE inhibitors, showing promising results for Alzheimer’s disease treatment (Andrade-Jorge et al., 2018).

Organic Electronics and Electrochromics

Isoindoline-1,3-dione derivatives have also found applications in organic electronics and electrochromics. A study demonstrated isoindigo-based conjugated polymers, incorporating isoindoline-1,3-dione units, exhibiting excellent electrochromic performances in the NIR region, suggesting their use in flexible NIR displays and indoor electrochromic products (Gu et al., 2018).

Enzyme Inhibition and Medicinal Chemistry

The potential of isoindoline-1,3-dione derivatives in medicinal chemistry has been highlighted through their enzyme inhibition capabilities. For instance, N-substituted derivatives showed notable inhibitory activity against cyclooxygenase, suggesting their utility in developing novel anti-inflammatory agents (Szkatuła et al., 2021). Another study discovered pyrazole-isoindoline-1,3-dione hybrids as promising scaffolds for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, offering potential as herbicides (He et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

2-(2-hydroxyethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSUQMBAMQLTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-hydroxyphthalimide (2.20 g, 13.5 mmol) and sodium acetate (3.30 g) in dimethylsulfoxide (40 mL) was added 2-bromoethanol (2.88 mL) under an argon atmosphere at room temperature. The reaction mixture was stirred at 70° C. for 5 hours, followed by cooling to room temperature, adding water (40 mL), and extracting with methylene chloride. The resulting organic layer was washed with water, 2.5M hydrochloric acid, and saturated brine. The washed organic layer was dried over magnesium sulfate, the residue resulting from distilling off the solvent under reduced pressure was recrystallized with ethanol and water to afford 1.86 g of the title compound (yield 66%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

0.56 g of p-toluenesulfonic acid monohydrate was added to a solution of 8.62 g of N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide [prepared as described in step (a) above] in 86 ml of methanol, and the resulting mixture was stirred at room temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and then the resulting residue was dissolved in a mixture of ethyl acetate and water and neutralyzed with sodium hydrogen carbonate. The ethyl acetate layer was separated and-dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, giving the title compound as a crystalline powder. This was washed with diisopropyl ether to give 4.10 g of the pure compound, melting at 82-85° C.
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One

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